molecular formula C18H16O5 B2420221 Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate CAS No. 302939-35-1

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate

Cat. No.: B2420221
CAS No.: 302939-35-1
M. Wt: 312.321
InChI Key: BGWRAFUTSSOCHA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-17(19)11(2)22-12-8-9-14-13-6-4-5-7-15(13)18(20)23-16(14)10-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWRAFUTSSOCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate typically involves the esterification of 6-oxobenzo[c]chromen-3-ol with ethyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate is unique due to its specific ester group and the position of the substituents on the chromenone core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₆O₅ and a molecular weight of approximately 312.32 g/mol. The compound features a benzo[c]chromene core, which is characteristic of many biologically active compounds. The structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that the compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), promoting various physiological effects, including anti-inflammatory responses.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cells from damage and may contribute to its potential therapeutic effects against neurodegenerative diseases.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
  • Antioxidant Effects : Its ability to neutralize oxidative stress markers positions it as a potential therapeutic agent in conditions exacerbated by oxidative damage, such as Alzheimer's disease.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study A Evaluate anti-inflammatory effectsShowed significant reduction in TNF-alpha levels in vitro.
Study B Assess antioxidant capacityDemonstrated strong free radical scavenging activity compared to standard antioxidants.
Study C Investigate anticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity .

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